molecular formula C15H18F6N2O2 B3041694 butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate CAS No. 340030-49-1

butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate

Cat. No.: B3041694
CAS No.: 340030-49-1
M. Wt: 372.31 g/mol
InChI Key: VXUFBRMIFFBGRW-UHFFFAOYSA-N
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Description

Butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate typically involves the reaction of butyl carbamate with 2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the butyl or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Butyl N-[2,2,2-trifluoro-1-(2-anilino)-1-(trifluoromethyl)ethyl]carbamate
  • Butyl N-[2,2,2-trifluoro-1-(2-aminophenyl)-1-(trifluoromethyl)ethyl]carbamate

Uniqueness

Butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate is unique due to the presence of the toluidine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

butyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F6N2O2/c1-3-4-9-25-12(24)23-13(14(16,17)18,15(19,20)21)22-11-8-6-5-7-10(11)2/h5-8,22H,3-4,9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUFBRMIFFBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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